4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride
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Overview
Description
“4,5,6,7-Tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride” is a chemical compound . It is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .
Synthesis Analysis
The compound can be synthesized from 4,5,6,7-tetrahydro-1,3-benzothiazole . It has also been incorporated into azo dyes as anti-corrosive agents for mild steel in an acidic medium .Molecular Structure Analysis
The molecular formula of the compound is C7H13Cl2N3S . The InChI code is 1S/C7H11N3S.2ClH/c8-4-2-1-3-5-6(4)10-7(9)11-5;;/h4H,1-3,8H2,(H2,9,10);2*1H .Chemical Reactions Analysis
The compound has been used in the synthesis of pramipexole . It has also been incorporated into azo dyes, which have been used as anti-corrosive agents for mild steel in an acidic medium .Physical and Chemical Properties Analysis
The compound is a powder . Its molecular weight is 242.17 .Scientific Research Applications
Neurodegenerative Disease Treatment
KNS-760704, a derivative of 4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride, is being investigated for its potential to treat amyotrophic lateral sclerosis (ALS). This compound is noted for its ability to maintain mitochondrial function and has shown effectiveness in various neuroprotection assays, including animal models of ALS. Its mechanism involves reducing the production of reactive oxygen species and attenuating apoptotic pathways, enhancing cell survival under stress conditions without the dopaminergic side effects associated with its optical enantiomer, Mirapex (Gribkoff & Bozik, 2008).
Chemical Synthesis and Heterocyclic Chemistry
Research includes the synthesis of heterocyclic compounds from diamines, where this compound serves as a precursor or intermediate. Studies explore reductive fission of benzotriazoles to diamines and subsequent creation of benzimidazoles, quinoxalines, and other heterocycles, highlighting the versatility of this compound in organic synthesis and the development of new synthetic methodologies (Burton et al., 1968).
Anti-corrosion Applications
In materials science, derivatives of this compound have been evaluated as anti-corrosive agents for mild steel in acid solutions. The efficiency of these compounds as corrosion inhibitors was assessed through potentiodynamic polarization and electrochemical impedance spectroscopy, showing significant inhibition efficiency and suggesting potential industrial applications (Mallikarjuna et al., 2019).
Antibacterial and Antileukemic Activity
Some studies focus on the development of 4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives as DNA gyrase B inhibitors, targeting bacterial infections. Additionally, novel derivatives have been synthesized and evaluated for their antileukemic activity, highlighting the compound's potential in the development of new anticancer therapies (Enriz et al., 2023; Prasanna et al., 2010).
Safety and Hazards
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3S.2ClH/c8-4-2-1-3-5-6(4)10-7(9)11-5;;/h4H,1-3,8H2,(H2,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJWNRDRXPWZZQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)SC(=N2)N)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1820647-10-6 |
Source
|
Record name | 4,5,6,7-tetrahydro-1,3-benzothiazole-2,4-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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